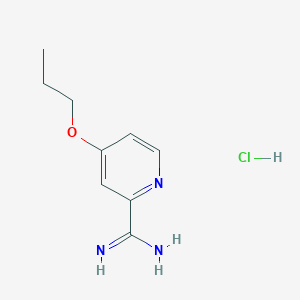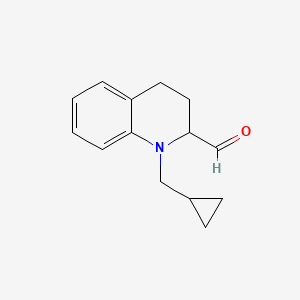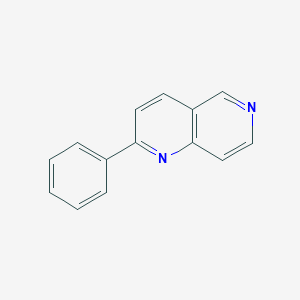![molecular formula C11H10ClNO B11893055 5'-Chloro-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11893055.png)
5'-Chloro-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Chloro-1’-methylspiro[cyclopropane-1,3’-indolin]-2’-one is a spirocyclic compound that features a unique structural motif combining a cyclopropane ring with an indolinone core. This compound is of significant interest in organic chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Chloro-1’-methylspiro[cyclopropane-1,3’-indolin]-2’-one typically involves the cyclopropanation of 3-methyleneindolin-2-ones. One efficient method is the transition metal-free diastereoselective cyclopropanation using tosylhydrazone salts . This method avoids the use of hazardous diazo compounds and provides high yields of the desired spirocyclic product.
Industrial Production Methods
While specific industrial production methods for 5’-Chloro-1’-methylspiro[cyclopropane-1,3’-indolin]-2’-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
5’-Chloro-1’-methylspiro[cyclopropane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Common in organic synthesis, substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenating agents, nucleophiles, and bases are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
5’-Chloro-1’-methylspiro[cyclopropane-1,3’-indolin]-2’-one has been studied for its potential anticancer properties. Libraries of spiro[cyclopropane-1,3’-indolin]-2’-ones have shown promising activity against various human cancer cell lines, including colon, prostate, cervical, lung, and breast cancers . These compounds have been found to induce cell cycle arrest and apoptosis in cancer cells, making them valuable in cancer research.
Mecanismo De Acción
The mechanism by which 5’-Chloro-1’-methylspiro[cyclopropane-1,3’-indolin]-2’-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, it has been observed to induce cell cycle arrest in the G0/G1 phase and promote caspase-3 dependent apoptotic cell death . This suggests that the compound may interfere with key regulatory proteins involved in cell cycle progression and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[cyclopropane-1,3’-indolin]-2’-ones: These compounds share the spirocyclic structure and have similar biological activities.
Spiro[5.5]undecane derivatives: These compounds also feature spirocyclic structures but with different ring sizes and substituents.
Uniqueness
5’-Chloro-1’-methylspiro[cyclopropane-1,3’-indolin]-2’-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity
Propiedades
Fórmula molecular |
C11H10ClNO |
|---|---|
Peso molecular |
207.65 g/mol |
Nombre IUPAC |
5'-chloro-1'-methylspiro[cyclopropane-1,3'-indole]-2'-one |
InChI |
InChI=1S/C11H10ClNO/c1-13-9-3-2-7(12)6-8(9)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3 |
Clave InChI |
AUEAFFRJXVWUBL-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)Cl)C3(C1=O)CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11892982.png)
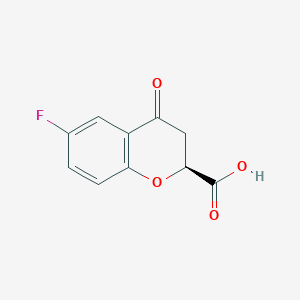
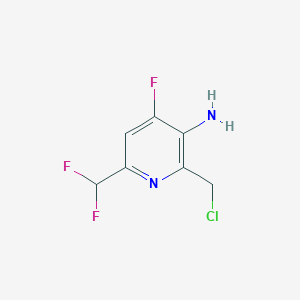

![4-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893019.png)
![N-[(3-Methoxyphenyl)methyl]-1,1,1-trimethylsilanamine](/img/structure/B11893037.png)
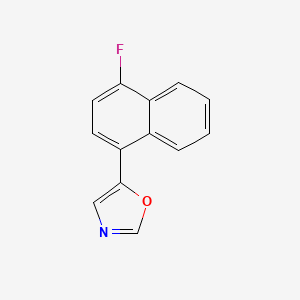

![1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine](/img/structure/B11893051.png)
